Thieno[2,3-c]pyridin-3(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5NOS |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
thieno[2,3-c]pyridin-3-one |
InChI |
InChI=1S/C7H5NOS/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3H,4H2 |
InChI Key |
JEPYXCHNCGZQQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(S1)C=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Thieno 2,3 C Pyridin 3 2h One and Its Derivatives
Classical and Conventional Synthetic Approaches
Traditional methods for the synthesis of the thieno[2,3-c]pyridine (B153571) core often rely on the construction of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) or the formation of the pyridine ring from a thiophene precursor. These strategies, while foundational, can be limited by the availability of specific starting materials and the use of metal catalysts, which can increase costs and introduce toxicity.
Gewald Reaction-Based Syntheses
The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. The resulting polysubstituted 2-aminothiophenes are versatile intermediates that can be further elaborated to form fused heterocyclic systems, including thienopyridines.
The mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form a stable intermediate. The subsequent addition of sulfur, followed by cyclization and tautomerization, yields the 2-aminothiophene product. wikipedia.org While the Gewald reaction is a powerful tool for creating the thiophene ring, the subsequent cyclization to form the pyridinone ring of Thieno[2,3-c]pyridin-3(2H)-one requires careful selection of functional groups on the thiophene intermediate to facilitate intramolecular ring closure. For instance, a 2-aminothiophene-3-carbonitrile (B183302) or a 2-aminothiophene-3-carboxylate derivative can serve as a key precursor for the annulation of the pyridine ring.
Cyclization Reactions in Thienopyridine Synthesis
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, including the formation of this compound. These reactions typically involve a suitably functionalized thiophene derivative that undergoes ring closure to form the fused pyridine ring.
One common strategy involves the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with an aminoacetaldehyde dimethyl acetal. This approach has proven effective for the preparation of thieno[2,3-c]pyridines, with particularly good yields observed for halogenated analogues. researchgate.net Another approach involves the base-induced cyclization of N'-cyanomethyl-N'-methylurea to form an amino-imidazol-one, which can then be further reacted to build the thienopyridine system. researchgate.net
More complex strategies may involve multi-step sequences. For example, a 2-bromopyridin-3-yl ketone can be reacted with sodium sulfide, followed by treatment with α-halo electrophiles and subsequent cyclization with a base like sodium hydride to afford disubstituted thieno[2,3-b]pyridines. researchgate.net While this example illustrates the construction of a different isomer, the principles of intramolecular cyclization of functionalized precursors are broadly applicable.
One-Pot Synthetic Strategies
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. In the context of thienopyridine synthesis, one-pot procedures can involve the sequential addition of reagents to a single reaction vessel to build the heterocyclic core in a single operation.
For instance, a one-pot, three-component synthesis of imidazo[1,5-a]pyridines has been achieved through the condensation of aromatic aldehydes and dipyridyl ketone with ammonium (B1175870) acetate (B1210297) under microwave irradiation. researchgate.net While not directly yielding the target molecule, this demonstrates the feasibility of multicomponent reactions in constructing related fused pyridine systems. Another example is the one-pot synthesis of thieno[3,2-c]pyridin-4-ones from the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, methyl mercaptoacetate, and hydrazine (B178648) hydrate. rsc.org
A notable one-pot approach that leads to the thieno[2,3-c]pyridine skeleton involves a triazolization reaction. This method will be discussed in more detail in the context of advanced synthetic routes. nih.govkuleuven.be
Advanced and Novel Synthetic Routes
Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of thieno[2,3-c]pyridine derivatives. These novel routes often offer advantages such as milder reaction conditions, the avoidance of metal catalysts, and the ability to introduce a wider range of functional groups.
Metal-Free Denitrogenative Transformation Reactions
A significant modern approach to the synthesis of thieno[2,3-c]pyridine derivatives involves a metal-free denitrogenative transformation. This strategy utilizes a fused 1,2,3-triazole compound as a key intermediate. The synthesis begins with a one-pot triazolization reaction, followed by a semi-quantitative Pomeranz-Fritsch cyclization. The final and crucial step is an acid-mediated denitrogenative transformation of the resulting fused triazole. nih.govkuleuven.be
This process allows for the synthesis of a variety of 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters through a nucleophilic insertion mechanism. Furthermore, imidazo[1,5-a]thieno[2,3-c]pyridine derivatives can be obtained via a transannulation mechanism. nih.govkuleuven.be The key advantages of this methodology are its metal-free nature, making it more environmentally friendly, and its ability to overcome the limitations of derivatization seen in more conventional methods. nih.gov
Below is a table summarizing the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines via this method.
| Entry | R-OH Nucleophile | Product | Yield (%) |
| 1 | TBAB | 3a | 75 |
| 2 | Methanol | 3b | 68 |
| 3 | Butan-1-ol | 3c | 72 |
| 4 | Propan-2-ol | 3d | 55 |
| 5 | Cyclohexanol | 3e | 62 |
| 6 | Phenol | 3f | 48 |
| Reaction conditions involved the use of a fused 1,2,3-triazole intermediate and an acid catalyst. |
Triazole-Mediated Synthesis Pathways
The use of 1,2,3-triazoles as intermediates is a cornerstone of the advanced synthetic routes to thieno[2,3-c]pyridines. The synthesis of the crucial fused 1,2,3-triazole intermediate is itself a multi-step process that begins with readily available starting materials like 2-acetylthiophene. nih.govkuleuven.be
One-pot triazolization: This initial step constructs the 1,2,3-triazole ring. For example, 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole can be synthesized through a one-pot reaction. nih.gov
Modified Pomeranz-Fritsch reaction: The synthesized triazole then undergoes a cyclization reaction, such as a modified Pomeranz-Fritsch reaction, to form the fused thieno[2,3-c] wikipedia.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine compound. nih.gov
Acid-mediated denitrogenative transformation: In the final step, the fused triazole undergoes a denitrogenation reaction in the presence of an acid and a nucleophile to yield the desired thieno[2,3-c]pyridine derivative. nih.gov
This triazole-mediated pathway provides a versatile and efficient route to a library of novel thienopyridine derivatives under mild, metal-free conditions. nih.gov
The following table presents data on the synthesis of thieno[2,3-c]pyridine-7-ylmethyl esters using this pathway.
| Entry | Carboxylic Acid | Time (h) | Product | Yield (%) |
| 1 | H₂SO₄/H₂O | 3 | 4a | 78 |
| 2 | Acetic acid | 1 | 4b | 85 |
| 3 | Propionic acid | 1 | 4c | 82 |
| 4 | Butyric acid | 1 | 4d | 81 |
| 5 | Pivalic acid | 3 | 4e | 75 |
| 6 | Benzoic acid | 3 | 4f | 72 |
| Reactions were carried out at 100 °C. |
Domino Reactions and Multi-Component Approaches
A notable metal-free, three-step method has been developed for the synthesis of thieno[2,3-c]pyridine derivatives starting from 2-acetylthiophene. kuleuven.be This process begins with a one-pot triazolation reaction to obtain 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. kuleuven.benih.gov This intermediate is then subjected to a modified Pomeranz-Fritsch reaction to form a thieno[2,3-c] kuleuven.benih.govresearchgate.nettriazolo[1,5-ɑ]pyridine compound. nih.gov The final and key step is an acid-mediated denitrogenative transformation, which yields the thieno[2,3-c]pyridine derivatives in good yields under mild conditions. kuleuven.benih.gov This strategy not only provides an efficient route to the core scaffold but also allows for the synthesis of novel derivatives, including 7-(substituted methyl)thieno[2,3-c]pyridines and imidazo[1,5-ɑ]thieno[2,3-c]pyridines. kuleuven.be
Table 1: Three-Step Synthesis of Thieno[2,3-c]pyridine Derivatives
| Step | Reaction Type | Starting Material | Key Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | One-Pot Triazolation | 2-Acetylthiophene | NaN3, I2, KOH, etc. | 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole |
| 2 | Modified Pomeranz-Fritsch | Triazole intermediate from Step 1 | Acid catalyst | Thieno[2,3-c] kuleuven.benih.govresearchgate.nettriazolo[1,5-ɑ]pyridine |
| 3 | Denitrogenative Transformation | Fused triazole from Step 2 | Acid-mediation, Nucleophiles | Substituted Thieno[2,3-c]pyridine derivatives |
Regioselective Synthesis of this compound Analogues
Regioselectivity is a critical aspect of synthesizing fused heterocyclic systems like thienopyridines, as the relative orientation of the thiophene and pyridine rings defines the isomer. Conventional strategies for building the thieno[2,3-c]pyridine skeleton typically involve one of two regioselective approaches: constructing the thiophene ring onto a pre-existing pyridine derivative or forming the pyridine ring onto a thiophene precursor. kuleuven.benih.gov
A clear example of regioselective synthesis is demonstrated in a process that prepares either thieno[2,3-c]pyridine or its isomer, thieno[3,2-c]pyridine (B143518), by carefully selecting the starting aldehyde. google.com To specifically obtain the thieno[2,3-c]pyridine scaffold, the synthesis begins with 2-thienaldehyde. google.com This starting material is reacted with an aminoacetal, such as a compound with the formula NH₂--CH₂--CH(OR)₂, to form the corresponding Schiff base. google.com Subsequent cyclization of this Schiff base, promoted by treatment with a strong mineral acid in an inert solvent, leads exclusively to the formation of the thieno[2,3-c]pyridine ring system. google.com This method ensures that the pyridine ring is fused at the 2- and 3-positions of the thiophene ring, providing excellent regiochemical control.
Synthesis of Polyfunctionalized this compound Derivatives
The synthesis of polyfunctionalized derivatives, where multiple substituent groups are present on the core structure, is essential for modulating the compound's properties. One effective method involves the treatment of 3,5-dihalopyridine-4-carboxaldehydes with methyl thioglycolate. researchgate.net This reaction, followed by base-mediated cyclization, yields 4-halo-thieno[2,3-c]pyridine-2-carboxylates, which are versatile intermediates for further functionalization. researchgate.net
A general procedure has also been reported for the synthesis of more complex, polyfunctionalized benzothieno[2,3-c]pyridin-3(4H)-one derivatives. nih.gov This method involves heating a mixture of α,β-unsaturated ketones, acetamide, and potassium hydroxide (B78521) in ethanol. nih.gov The reaction mixture is refluxed for several hours, and upon cooling and pouring onto ice water, the solid product precipitates and can be crystallized from ethanol. nih.gov This approach has been used to synthesize a variety of 1-aryl-8-fluoro-1,2-dihydro nih.govbenzothieno[2,3-c]pyridin-3(4H)-ones, demonstrating its utility in creating a library of substituted analogues. nih.gov
Table 2: Examples of Synthesized Polyfunctionalized Benzothieno[2,3-c]pyridin-3(4H)-one Derivatives
| Compound Name | Aryl Substituent (at position 1) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 1-(2,4-Dimethoxyphenyl)-8-fluoro- nih.govbenzothieno[2,3-c]pyridin-3(4H)-one (3a) | 2,4-Dimethoxyphenyl | 55% | 70–72 |
| 4-Chloro-8-fluoro-1-(4-methoxyphenyl)-1,2-dihydro nih.govbenzothieno[2,3-c]pyridine-3(4H)-one (4b) | 4-Methoxyphenyl | 50% | 154–156 |
| 4-(4-Ethylpiperazin-1-yl)-8-fluoro-1-(3-nitrophenyl)-1,2-dihydro nih.govbenzothieno[2,3-c]pyridin-3(4H)-one (6a) | 3-Nitrophenyl | 53% | 240–241 |
Methodologies for Introducing Substituents onto the this compound Scaffold
Post-synthesis modification of the thieno[2,3-c]pyridine scaffold is a powerful strategy for generating diverse analogues. Various methodologies have been developed to introduce substituents at specific positions of the ring system. researchgate.net
For instance, selective bromination at the 7-position can be achieved by oxidizing the thieno[2,3-c]pyridine scaffold with m-chloroperoxybenzoic acid (mCPBA), followed by treatment with phosphorus oxybromide (POBr₃). researchgate.net The resulting 7-bromo derivative, as well as the corresponding 4-bromo analogues, are valuable precursors that can undergo a range of cross-coupling reactions. researchgate.net These include Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of aryl, vinyl, and amino groups at these positions. researchgate.net
Furthermore, the C-2 position of the thienopyridine can be functionalized through a deprotonation-trapping sequence. researchgate.net Deprotonation at C-2, followed by reaction with trimethyltin (B158744) chloride, yields a 2-stannyl derivative. This stannane (B1208499) can then be used in Stille coupling reactions to introduce other substituents at the C-2 position. researchgate.net The denitrogenative transformation of fused 1,2,3-triazoles also serves as a method to introduce substituents, yielding 7-(substituted methyl)thieno[2,3-c]pyridines and their ester analogues. kuleuven.benih.gov
Table 3: Selected Methods for Scaffold Functionalization
| Position | Reaction Type | Key Reagents/Steps | Resulting Functionality |
|---|---|---|---|
| 7 | Electrophilic Bromination | 1. mCPBA; 2. POBr₃ | 7-Bromo derivative |
| 4 or 7 | Cross-Coupling | Suzuki, Stille, or Buchwald-Hartwig amination on bromo-derivatives | Aryl, vinyl, or amino groups |
| 2 | Stannylation/Stille Coupling | 1. Deprotonation; 2. Trimethyltin chloride; 3. Stille reaction | C-2 substituted derivatives |
| 7 | Denitrogenative Transformation | Acid-mediated reaction with nucleophiles | 7-(Substituted methyl) derivatives |
Compound Index
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Acetylthiophene |
| 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole |
| Thieno[2,3-c] kuleuven.benih.govresearchgate.nettriazolo[1,5-ɑ]pyridine |
| 7-(substituted methyl)thieno[2,3-c]pyridine |
| Imidazo[1,5-ɑ]thieno[2,3-c]pyridine |
| Thieno[3,2-c]pyridine |
| 2-Thienaldehyde |
| 3,5-dihalopyridine-4-carboxaldehyde |
| Methyl thioglycolate |
| 4-halo-thieno[2,3-c]pyridine-2-carboxylate |
| Acetamide |
| Potassium hydroxide |
| 1-Aryl-8-fluoro-1,2-dihydro nih.govbenzothieno[2,3-c]pyridin-3(4H)-one |
| 1-(2,4-Dimethoxyphenyl)-8-fluoro- nih.govbenzothieno[2,3-c]pyridin-3(4H)-one |
| 4-Chloro-8-fluoro-1-(4-methoxyphenyl)-1,2-dihydro nih.govbenzothieno[2,3-c]pyridine-3(4H)-one |
| 4-(4-Ethylpiperazin-1-yl)-8-fluoro-1-(3-nitrophenyl)-1,2-dihydro nih.govbenzothieno[2,3-c]pyridin-3(4H)-one |
| m-Chloroperoxybenzoic acid (mCPBA) |
| Phosphorus oxybromide (POBr₃) |
| Trimethyltin chloride |
Chemical Reactivity and Transformation Mechanisms
Electrophilic Aromatic Substitution Reactions on the Thieno[2,3-c]pyridin-3(2H)-one System
The this compound system possesses two aromatic rings, the thiophene (B33073) and the pyridinone, which exhibit different susceptibilities to electrophilic attack. In general, the thiophene ring is more electron-rich and thus more reactive towards electrophiles than the pyridine (B92270) or pyridinone ring. Kinetic studies on the isomeric thieno[2,3-b]pyridine (B153569) system have shown that electrophilic substitution, such as nitration and hydrogen exchange, occurs preferentially on the thiophene ring. rsc.org
However, substitution on the pyridine portion of the scaffold is also possible under specific conditions. For instance, in a related thieno[2,3-c]pyridine (B153571) system, oxidation with m-chloroperbenzoic acid (mCPBA) followed by treatment with phosphorus oxybromide (POBr3) resulted in the exclusive bromination at the 7-position of the pyridine ring. researchgate.net
Nucleophilic Substitution Reactions and Their Scope
Nucleophilic substitution reactions on the this compound core are highly dependent on the position of the leaving group. The pyridine ring, being electron-deficient, is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the thiophene ring, especially at positions ortho and para to the ring nitrogen (the 4- and 7-positions in this system). youtube.com
While direct SNAr on this compound is not extensively documented, the reactivity of halogenated derivatives in cross-coupling reactions, which serve as synthetic equivalents, is well-established. Bromo-substituted thieno[2,3-c]pyridines at either the 4- or 7-position have been shown to readily participate in a variety of palladium-catalyzed cross-coupling reactions. researchgate.net These include:
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
Stille Coupling: Reaction with organostannanes to form C-C bonds.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. researchgate.net
This reactivity demonstrates that the 4- and 7-positions are activated for reactions involving nucleophilic partners, providing a versatile platform for the synthesis of substituted analogs. researchgate.net Similarly, studies on the synthesis of related thieno[2,3-d]pyrimidines show that a chloro group at the 4-position can be readily displaced by nucleophiles like morpholine. nih.gov
Pericyclic Reactions: Diels-Alder Chemistry of Related Pyranone Systems
The Diels-Alder reaction provides a powerful method for the construction of six-membered rings through a [4+2] cycloaddition. tcichemicals.com While the direct Diels-Alder chemistry of this compound is not detailed, the closely related oxygen analogs, thieno[2,3-c]pyran-3-ones, have been studied and serve as excellent models for its pericyclic reactivity.
Thieno[2,3-c]pyran-3-ones function as stable derivatives of the highly reactive 2,3-dimethylenethiophene intermediate. When heated with dienophiles, particularly alkynes, they undergo a Diels-Alder reaction. This cycloaddition is followed by a retro-Diels-Alder reaction involving the extrusion of carbon dioxide to yield substituted benzothiophene (B83047) products.
The reaction exhibits varying degrees of regioselectivity when unsymmetrical alkynes are used as dienophiles. Furthermore, the strategy has been extended to intramolecular variants, where the alkyne is tethered to the thienopyranone scaffold, leading to the synthesis of complex cycloalka[g]- and cycloalka[e]-benzothiophenes.
Table 1: Examples of Diels-Alder Reactions of Thieno[2,3-c]pyran-3-one Analogs with Alkynes
| Thienopyranone Reactant | Dienophile (Alkyne) | Product Type | Key Feature |
|---|---|---|---|
| Thieno[2,3-c]pyran-3-one | Symmetrical Alkyne (e.g., DMAD) | Benzothiophene | Forms a single benzothiophene product after CO2 extrusion. |
| Thieno[2,3-c]pyran-3-one | Unsymmetrical Alkyne | Mixture of Benzothiophenes | Reaction shows variable regioselectivity. |
| Alkyne-tethered Thieno[2,3-c]pyran-3-one | (Intramolecular) | Cycloalkabenzothiophene | Intramolecular reaction leads to fused polycyclic systems. |
Rearrangement Reactions and Isomerizations
The most fundamental isomerization applicable to the this compound system is lactam-lactim tautomerism. This is a prototropic tautomerism involving the migration of a proton from the nitrogen atom to the exocyclic carbonyl oxygen. This equilibrium results in the formation of the aromatic lactim tautomer, 3-hydroxythieno[2,3-c]pyridine.
The position of this equilibrium is highly dependent on factors such as the solvent, pH, and the electronic nature of substituents on the ring system. While the lactam form generally predominates in most pyridinone systems in neutral media, the aromaticity gained in the lactim form can make it a significant species, particularly in the gas phase or in non-polar solvents. This tautomerism is crucial as the two forms exhibit different chemical reactivity; for example, the lactim form can undergo O-alkylation, while the lactam form undergoes N-alkylation.
Oxidation and Reduction Chemistry of the this compound Ring
The this compound scaffold contains multiple sites susceptible to oxidation and reduction, including the sulfur atom of the thiophene ring, the pyridine nitrogen, and the lactam carbonyl group.
Oxidation: Studies on the isomeric thieno[2,3-b]pyridine system provide significant insight into the potential oxidation pathways. The sulfur atom is readily oxidized by common oxidizing agents like hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA). nih.gov Depending on the reaction conditions and the stoichiometry of the oxidant, this can lead to the formation of the corresponding S-oxides (sulfoxides) or S,S-dioxides (sulfones). nih.gov The pyridine nitrogen can also be oxidized to the corresponding N-oxide. In some cases, oxidation can lead to more complex transformations. For example, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) (NaOCl) resulted in an unusual oxidative dimerization rather than simple oxidation at the sulfur or nitrogen centers. nih.gov
Reduction: The reduction of the this compound ring can target either the pyridinone portion or the thiophene ring. Catalytic hydrogenation is a common method for the reduction of pyridine rings to piperidines. asianpubs.org Using catalysts such as platinum(IV) oxide (PtO2, Adams' catalyst), often in an acidic medium like glacial acetic acid, the pyridine ring can be fully saturated. asianpubs.orgresearchgate.net The conditions for this transformation, such as hydrogen pressure and temperature, can be adjusted to control the extent of reduction. asianpubs.org The lactam carbonyl group within the pyridinone ring can also be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride, which would transform the pyridinone into a tetrahydropyridine (B1245486) derivative. The thiophene ring is generally more resistant to catalytic hydrogenation than the pyridine ring but can be reduced under more forcing conditions or desulfurized using catalysts like Raney Nickel.
Mechanistic Investigations of Key Transformation Pathways
Denitrogenative Transformation Mechanisms
A powerful and modern method for synthesizing the thieno[2,3-c]pyridine skeleton involves the acid-mediated denitrogenative transformation of a fused thieno[2,3-c] asianpubs.orgnih.govrsc.orgtriazolo[1,5-a]pyridine intermediate. nih.govkuleuven.be This reaction proceeds by the loss of a molecule of dinitrogen (N2) from the triazole ring, generating a reactive intermediate that subsequently rearranges and incorporates a nucleophile to form the final product. nih.gov
Two primary mechanistic pathways have been proposed for this transformation, depending on the nucleophile used:
Nucleophilic Insertion Mechanism: In the presence of nucleophiles such as water, alcohols, or halides, the reaction is believed to proceed via a vinyl cation or a related species formed after the loss of N2. The nucleophile then attacks this intermediate, leading to the formation of 7-(substituted methyl)thieno[2,3-c]pyridines. For example, using aqueous acid yields the corresponding 7-(hydroxymethyl) derivative, while using an alcohol as a solvent or nucleophile yields a 7-(alkoxymethyl) derivative. nih.govkuleuven.be
Transannulation Mechanism: When nitriles are used as the nucleophile and solvent, a different pathway is observed. The reactive intermediate undergoes a cycloaddition with the nitrile, likely involving a nitrilium intermediate, which then undergoes recyclization with the pyridine nitrogen. This transannulation process results in the formation of a new fused ring system, yielding imidazo[1,5-a]thieno[2,3-c]pyridine derivatives. nih.gov
This metal-free denitrogenative strategy offers a versatile and mild route to a variety of substituted thieno[2,3-c]pyridine derivatives, overcoming some limitations of more traditional synthetic methods. nih.govkuleuven.be
Table 2: Products from Denitrogenative Transformation of a Fused Thienotriazolopyridine
| Nucleophile | Proposed Mechanism | Product Class | Example Product |
|---|---|---|---|
| H₂O / H⁺ | Nucleophilic Insertion | 7-(Substituted methyl)thieno[2,3-c]pyridine | Thieno[2,3-c]pyridin-7-ylmethanol |
| Butan-1-ol / H⁺ | Nucleophilic Insertion | 7-(Substituted methyl)thieno[2,3-c]pyridine | 7-(Butoxymethyl)thieno[2,3-c]pyridine |
| Carboxylic Acids (RCOOH) / H⁺ | Nucleophilic Insertion | Thieno[2,3-c]pyridine-7-ylmethyl esters | (Thieno[2,3-c]pyridin-7-yl)methyl acetate (B1210297) |
| Nitriles (RCN) / H⁺ | Transannulation | Imidazo[1,5-a]thieno[2,3-c]pyridine | Substituted imidazo[1,5-a]thieno[2,3-c]pyridines |
Camps-Type Cyclization Pathways
The Camps cyclization is a well-known acid- or base-catalyzed intramolecular cyclization of o-acylaminoacetophenones or related compounds to form quinolones and their heterocyclic analogs. This reaction typically involves the formation of a new ring by the attack of an enolate or a similar nucleophile on a carbonyl group within the same molecule.
Mannich Conditions Reaction Mechanisms
The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine to form a β-amino carbonyl compound known as a Mannich base. wikipedia.orgbyjus.comadichemistry.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and is attacked by the enol form of the active hydrogen compound. wikipedia.orgbyjus.comadichemistry.com
Specific examples of Mannich reactions involving this compound as the active hydrogen compound are not described in the available literature. The general mechanism would involve the deprotonation of the C4 position of the this compound ring to form an enolate, which would then react with a pre-formed Eschenmoser's salt or a similar iminium ion. This would result in the introduction of an aminomethyl group at the C4 position. However, without experimental data, this remains a theoretical pathway.
While various synthetic routes to the broader class of thieno[2,3-c]pyridines have been explored, including denitrogenative transformations and cyclizations of Schiff bases, specific and detailed mechanistic studies on the Camps-type cyclization and Mannich reactions for the formation and functionalization of this compound are not present in the currently accessible scientific literature. nih.govresearchgate.netgoogle.com
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Thieno[2,3-c]pyridin-3(2H)-one, these studies are essential for elucidating its stability, electronic characteristics, and reactivity.
Tautomerism and Tautomeric Stability Analysis
The this compound structure possesses the potential for lactam-lactim tautomerism, a common feature in 2- and 4-hydroxypyridines. The "(2H)-one" nomenclature indicates the lactam form is generally considered the more stable tautomer. While specific computational studies on the tautomeric stability of the parent this compound are not extensively detailed in the reviewed literature, density functional theory (DFT) is a standard method for such analyses. These calculations would typically involve geometry optimization of both the lactam (keto) and lactim (enol) forms, followed by a comparison of their relative energies to determine the predominant tautomer in various environments.
Electronic Structure and Frontier Molecular Orbitals
The electronic nature of the thieno[2,3-c]pyridine (B153571) core is critical to its function. A computational study on Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, a derivative, utilized DFT calculations with the B3LYP/6-311G(d,p) basis set to analyze its electronic properties. researchgate.net Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity and electronic transitions. researchgate.netmdpi.com
Calculations of the HOMO-LUMO energy gap help to evaluate a molecule's stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. For derivatives of the thieno[2,3-c]pyridine scaffold, these calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic modifications. researchgate.net The molecular electrostatic potential (MESP) is another tool used to examine the electronic nature of interactions and identify reactive sites. researchgate.net
Density Functional Theory (DFT) Studies of Reaction Mechanisms
While detailed DFT studies on the reaction mechanisms for the synthesis of the parent this compound are not widely published, DFT is a powerful tool for elucidating reaction pathways, transition states, and activation energies in heterocyclic chemistry. Such studies provide a theoretical framework that complements experimental synthetic work, helping to optimize reaction conditions and predict the feasibility of new synthetic routes.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are employed to study the conformational flexibility of molecules and their stability over time. For a tetrahydrothienopyridine derivative, an MD simulation of 50 nanoseconds was performed to validate molecular docking results and assess the behavior and conformational changes of the protein-ligand system. researchgate.netmdpi.com The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories can justify the stability of a ligand within a protein's binding pocket. researchgate.net Such simulations are crucial for understanding how derivatives of this compound might adapt their conformation upon binding to a biological target. researchgate.net
In Silico Modeling for Ligand-Target Interactions
In silico modeling, particularly molecular docking, is a cornerstone for investigating how thieno[2,3-c]pyridine derivatives interact with protein targets, providing a basis for their observed biological activity. mdpi.comnih.gov
Molecular Docking Methodologies and Validation
Molecular docking studies have been instrumental in identifying and optimizing thieno[2,3-c]pyridine derivatives as potential anticancer agents. These studies predict the preferred binding orientation of a ligand to a macromolecular target and estimate the strength of the interaction.
Heat Shock Protein 90 (Hsp90) Inhibition: In one study, a series of novel thieno[2,3-c]pyridine derivatives were synthesized and evaluated as potential inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein implicated in cancer progression. mdpi.comnih.govresearchgate.net Molecular docking was performed to understand the binding modes of these compounds within the N-terminal ATP-binding pocket of Hsp90. mdpi.comnih.gov The results indicated crucial molecular interactions contributing to their anticancer activity. mdpi.comnih.gov For the most potent compound, 6i, the protonated nitrogen of its thiomorpholine (B91149) group formed a strong hydrogen bond with the carbonyl oxygen of Asp54. mdpi.com Additionally, a salt bridge was observed between the thiomorpholine moiety and Asp54, while the ethyl ester group was surrounded by hydrophobic residues. mdpi.com
| Compound Moiety | Interacting Residue | Interaction Type | Reference |
|---|---|---|---|
| Thiomorpholine Nitrogen (protonated) | Asp54 | Hydrogen Bond | mdpi.com |
| Thiomorpholine Moiety | Asp54 | Salt Bridge | mdpi.com |
| Thiomorpholine Moiety | Gly132, Gly135, Val136 | Buried Interaction | mdpi.com |
| Ethyl Ester Group | Ile110, Ala111, Tyr139 | Hydrophobic Interaction | mdpi.com |
CYP17 Enzyme Inhibition: In another study, a series of mdpi.combenzothieno[2,3-c]pyridines, which contain the thieno[2,3-c]pyridine core, were designed as non-steroidal inhibitors of the CYP17 enzyme, a target in prostate cancer therapy. nih.govtandfonline.comtandfonline.com The design strategy involved replacing a traditional steroid nucleus with the benzothieno[2,3-c]pyridine core. nih.govtandfonline.comsemanticscholar.org A fundamental requirement for the designed inhibitors was the presence of substituents with lone pairs of electrons, positioned to interact with the heme iron in the CYP17 active site. nih.govtandfonline.comsemanticscholar.org The most active compound, 5c, was found to suppress the CYP17 enzyme with an IC50 of 15.80 nM. nih.gov
| Compound Series | Target Enzyme | Design Rationale | Reference |
|---|---|---|---|
| mdpi.comBenzothieno[2,3-c]pyridines | CYP17 | Replacement of steroid nucleus; interaction with heme iron via lone pair electrons. | nih.govtandfonline.comsemanticscholar.org |
Binding Energy Calculations and Interaction Profiling
Computational docking is a key method used to predict the preferred orientation and conformation of a ligand when bound to a target protein's active site. tandfonline.com This technique is instrumental in understanding the binding affinity and interaction patterns of molecules like this compound derivatives. Such studies provide insights into the molecular basis of a compound's biological activity, guiding the design of more potent and selective inhibitors.
In recent research, molecular docking analyses were performed to investigate the binding of a series of Thieno[2,3-c]pyridine derivatives against Heat Shock Protein 90 (Hsp90), a significant target in cancer therapy. nih.govmdpi.com Hsp90 is a molecular chaperone essential for the stability and function of many proteins involved in cancer progression. vulcanchem.com By inhibiting Hsp90, these compounds could potentially disrupt multiple oncogenic pathways. vulcanchem.com
The binding energies, often represented as docking scores, quantify the affinity of the ligand for the protein. Lower binding energy values typically indicate a more stable and favorable interaction. The docking results for a series of Thieno[2,3-c]pyridine derivatives (compounds 6a-6k) targeting Hsp90 revealed significant molecular interactions. mdpi.com
Interaction profiling of the most potent compound, 6i, which exhibited a binding energy of -8.4 kcal/mol, provided a detailed view of its binding mode. mdpi.com The analysis showed that the thiophene-2-carboxamide moiety of compound 6i formed two crucial hydrogen bonds with the amino acid residues Asp54 and Lys58 within the Hsp90 binding pocket. mdpi.com Furthermore, the thiomorpholine part of the molecule was observed to be buried within a region surrounded by other key residues, including Gly132, Gly135, and Val136. mdpi.com These specific molecular interactions are believed to be critical for the compound's inhibitory activity against Hsp90. mdpi.com
Cheminformatics Approaches in this compound Research
Cheminformatics combines computer and informational sciences to address challenges in chemistry, particularly in the realm of drug discovery. For this compound and its analogs, cheminformatics tools are employed to predict properties, identify structure-activity relationships, and design novel compounds with improved efficacy.
A key application is the in silico prediction of pharmacokinetic properties, commonly known as ADME (Absorption, Distribution, Metabolism, and Excretion). These computational models are used to assess the drug-likeness of synthesized compounds early in the research process. nih.gov For Thieno[2,3-c]pyridine derivatives, these predictions help to establish their potential as viable drug candidates by flagging potential issues with metabolism or bioavailability before extensive laboratory testing is undertaken. nih.govmdpi.com
Another powerful cheminformatics technique is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the related thieno[2,3-b]pyridine (B153569) scaffold, 3D-QSAR models have been developed to explore the structural features necessary for inhibiting protein kinase C theta (PKC-θ). nih.gov Such models generate contour maps that highlight regions where specific physicochemical properties (e.g., steric bulk, electrostatic charge) on the ligand are favorable or unfavorable for activity. nih.gov This information provides a rational basis for designing new molecules with enhanced potency. nih.gov Although specific QSAR studies on this compound were not found, this methodology represents a standard and valuable approach in the computational investigation of this class of compounds.
Pharmacophore modeling is another relevant cheminformatics approach. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to interact with a specific biological target. The thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine (B1313802) rings have been identified as novel pharmacophores with potential antipsychotic activity, demonstrating how this concept is applied to related heterocyclic systems to guide drug design. acs.org
Structure Activity Relationship Sar Studies and Molecular Design Principles
Design and Synthesis of Thieno[2,3-c]pyridin-3(2H)-one Analogues for Targeted Biochemical Pathways
The design of this compound analogues is often guided by the specific biochemical pathway being targeted. For instance, in the pursuit of novel anticancer agents, researchers have synthesized and evaluated thieno[2,3-c]pyridine (B153571) derivatives for their potential to inhibit cancer cell proliferation. mdpi.comekb.eg The synthesis of these compounds can be achieved through various chemical routes, including metal-free methods that offer an efficient and cost-effective approach to creating a library of novel derivatives. nih.gov
One notable strategy involves a three-step, metal-free synthesis starting from 2-acetylthiophene, which proceeds through a one-pot triazolization, a modified Pomeranz-Fritsch reaction, and finally an acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine core. nih.gov This method allows for the generation of diverse analogues, such as 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters, by varying the nucleophiles used in the final step. nih.gov
The development of these analogues is not limited to cancer therapeutics. The thieno[2,3-c]pyridine scaffold is present in the core structure of various kinase inhibitors and has been explored for its potential in treating a range of diseases. nih.gov For example, derivatives of the related thieno[2,3-d]pyrimidine scaffold have been designed and synthesized to target the PI3K/m-TOR pathway, which is implicated in cancer and other conditions. nih.gov The synthetic accessibility and the potential for structural modification make the thieno[2,3-c]pyridine skeleton a valuable starting point for developing targeted therapies. nih.gov
Rational Design Strategies for Enzyme Inhibitors (e.g., Hsp90, aPKC, EGFR Tyrosine Kinase)
The rational design of enzyme inhibitors based on the this compound scaffold involves a deep understanding of the target enzyme's structure and function. This knowledge allows for the strategic placement of functional groups to maximize binding affinity and selectivity.
Hsp90 Inhibitors
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer progression. mdpi.com Consequently, it has become a significant target for anticancer drug development. mdpi.com The design of thieno[2,3-c]pyridine-based Hsp90 inhibitors has been inspired by existing molecules like NVP-BEP800, a thienopyrimidine-based inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90. mdpi.com
Design strategies often employ the concept of hybridization, where biologically active heterocyclic moieties are tethered to the core scaffold through linkers like an amide bond. mdpi.com The inclusion of specific substituents is critical for activity. For example, ethyl ester groups can enhance pharmacological properties through hydrogen bonding and hydrophobic interactions. mdpi.com Additionally, the incorporation of secondary heterocyclic amines such as piperidine or morpholine can improve interactions with various molecular targets. mdpi.com
| Compound | Cell Line | IC50 (µM) | Reference |
| 6i | HSC3 (Head and Neck Cancer) | 10.8 | mdpi.com |
| T47D (Breast Cancer) | 11.7 | mdpi.com | |
| RKO (Colorectal Cancer) | 12.4 | mdpi.com |
One synthesized derivative, compound 6i, demonstrated potent inhibition against several cancer cell lines, highlighting the potential of this scaffold for Hsp90 inhibition. mdpi.com
aPKC Inhibitors
Atypical protein kinase C (aPKC) isoforms are involved in cell polarity and are considered attractive targets in Ras-dependent tumors. nih.gov While the thieno[2,3-c]pyridine scaffold itself is less explored for aPKC inhibition, the closely related thieno[2,3-d]pyrimidine core has yielded potent and selective aPKC inhibitors. nih.govresearchgate.net The design principles from these studies can inform the development of thieno[2,3-c]pyridine-based inhibitors.
A key finding from the study of the thieno[2,3-d]pyrimidine inhibitor CRT0066854 is its ability to mimic the adenosine-binding motif. nih.gov The crystal structure of this compound bound to the PKCι kinase domain revealed that it displaces a crucial Asn-Phe-Asp motif in the adenosine-binding pocket. nih.govresearchgate.net This provides a rational basis for designing inhibitors that can effectively compete with ATP.
EGFR Tyrosine Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and the development of small molecule tyrosine kinase inhibitors is an active area of research. nih.gov While much of the research has focused on quinazoline-based inhibitors, thienopyrimidine and thienopyridine scaffolds have also been identified as potent inhibitors of VEGFR-2 kinase, a related tyrosine kinase. nih.govresearchgate.net The design strategies often involve creating molecules that are complementary in shape and electrostatic potential to the ATP-binding site of the kinase domain. nih.gov Efforts in this area also focus on improving selectivity to minimize off-target effects, such as reducing activity against EGFR when targeting VEGFR-2. nih.govresearchgate.net
Impact of Substituent Effects on Chemical Reactivity and Molecular Recognition
The chemical reactivity and molecular recognition of this compound derivatives are heavily influenced by the nature and position of their substituents. These substituents can alter the electronic properties of the heterocyclic system and introduce new points of interaction with biological targets.
For instance, in the design of Hsp90 inhibitors, the presence of ethyl ester groups was found to be beneficial for pharmacological properties. mdpi.com The carbonyl group of the ester can participate in hydrogen bonding, while the ethyl group can engage in hydrophobic interactions within the binding pocket. mdpi.com The choice of secondary heterocyclic amines (e.g., piperidine, morpholine) attached via an amide linker also plays a crucial role in molecular recognition and biological activity. mdpi.com
Studies on related thienopyridine isomers have further elucidated the role of substituents. For example, in a series of 3-amino-thieno[2,3-b]pyridine derivatives developed as c-Src inhibitors, the substituents on the thienopyridine ring and other appended aromatic moieties were found to be critical for enzyme interaction. drugbank.comnih.gov Similarly, research on thieno[3,2-c]pyridine (B143518) derivatives has shown that substituents have a predominant effect on their fluorescence properties, which can be relevant for developing molecular probes. nih.gov
Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds with improved properties. uniroma1.itnih.govresearchgate.net These techniques involve modifying the core structure of a known active compound to generate new chemical entities that may have better efficacy, selectivity, or pharmacokinetic profiles. uniroma1.it
Scaffold hopping aims to replace the central core of a molecule while retaining the spatial arrangement of key functional groups necessary for biological activity. uniroma1.it This can lead to the discovery of compounds with completely different chemical structures that bind to the same biological target. uniroma1.it
Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, leading to a molecule that retains the desired biological activity. nih.govresearchgate.net A classic example relevant to the thieno[2,3-c]pyridine scaffold is the use of thiomorpholine (B91149) as a bioisostere for morpholine. mdpi.com The thienopyridine core itself can be considered a bioisostere of purines and pyrimidines, which are fundamental components of many biological systems. mdpi.com This resemblance is a key reason for the broad biological activities observed for this class of compounds.
These strategies are actively used to optimize lead compounds. For example, starting from a thienopyrimidinone inhibitor of HIV-1 reverse transcriptase, scaffold hopping and bioisosteric replacement of the thiophene (B33073) ring led to the discovery of a novel series of highly active quinazolinone inhibitors. nih.gov
In Silico Pharmacokinetic Property Prediction in Molecular Design
In modern drug discovery, the early prediction of a molecule's pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is crucial for success. In silico, or computational, methods are widely used to assess the "drug-likeness" of newly designed compounds before they are synthesized, saving time and resources. mdpi.com
For thieno[2,3-c]pyridine derivatives, in silico ADME predictions are an integral part of the design process. mdpi.com Researchers use computational tools to predict properties based on Lipinski's rule of five, which helps to evaluate whether a compound has properties that would make it a likely orally active drug in humans. mdpi.com For example, in the development of thieno[2,3-c]pyridine-based Hsp90 inhibitors, ADME predictions were used to identify and deprioritize compounds that violated these rules, such as certain furoyl- and N-Boc-substituted derivatives. mdpi.com Similar in silico ADME profiling has been conducted for related benzothieno[2,3-c]pyridines and other pyrimidine and pyridine (B92270) derivatives to guide the selection of candidates for synthesis and biological testing. nih.govekb.egresearchgate.net
Emerging Research Applications in Materials Science
Electrochemical Properties and Applications of Thieno[2,3-c]pyridine (B153571) Derivatives
The electrochemical behavior of thieno[2,3-c]pyridine derivatives is a key area of investigation for their application in electronic devices. The electron-rich thiophene (B33073) ring fused with the electron-deficient pyridine (B92270) ring can facilitate both oxidation and reduction processes, making them suitable candidates for ambipolar charge transport materials.
Recent studies on related thienopyridine isomers have demonstrated their potential. For instance, a bisisoindigo derivative incorporating a thieno[3,2-c]pyridine-4,6-dione core has been synthesized and shown to exhibit balanced ambipolar charge transport properties in organic field-effect transistors (OFETs), with hole and electron mobilities of 0.011 cm²/Vs and 0.015 cm²/Vs, respectively. rsc.org While this is a different isomer, it highlights the potential of the broader thienopyridine class. The electrochemical properties of Thieno[2,3-c]pyridin-3(2H)-one derivatives are anticipated to be similarly tunable through the introduction of various substituent groups, which can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 1: Electrochemical Data of a Related Thienopyridine Derivative
| Compound | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
|---|
Data for a Thieno[3,2-c]pyridine-4,6-dione derivative, illustrating the potential of the thienopyridine core. rsc.org
Photophysical Properties and Optical Applications of Thieno[2,3-c]pyridine Derivatives
The photophysical properties of thieno[2,3-c]pyridine derivatives are another promising area of research. nih.govkuleuven.be These compounds are expected to exhibit interesting absorption and emission characteristics due to their extended π-conjugation. The absorption and fluorescence spectra can be modulated by chemical modifications, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and optical recording systems.
Research on other thienopyridine isomers has shown that they can be designed to have high quantum yields and exhibit aggregation-induced emission (AIE) behavior. The specific photophysical properties of this compound derivatives are yet to be extensively reported, but the foundational structure suggests they could be developed into novel photoactive materials.
Integration of this compound Derivatives in Organic Electronic Devices
The integration of this compound derivatives into organic electronic devices is a primary goal of the ongoing research. Their potential for ambipolar charge transport makes them attractive for use in complementary logic circuits, which require both p-type and n-type semiconductors. The development of high-performance organic semiconductors based on the thieno[2,3-c]pyridine framework could lead to advancements in flexible displays, RFID tags, and other low-cost electronic applications.
The performance of such devices is highly dependent on the molecular packing and morphology of the thin films. The lactam group in this compound could promote intermolecular hydrogen bonding, which may be leveraged to control the self-assembly and achieve favorable morphologies for charge transport.
Polymer Chemistry Applications
The this compound core can be incorporated into conjugated polymers to create new materials with tailored electronic and optical properties. By copolymerizing this compound-based monomers with other aromatic units, the bandgap, solubility, and processability of the resulting polymers can be controlled.
For example, a donor-acceptor conjugated polymer based on a thieno[3,2-c]pyridine-4,6-dione derivative has been shown to exhibit p-type-dominated ambipolar transport with a maximum hole mobility of 0.16 cm²/Vs. rsc.org This demonstrates the viability of using thienopyridine units as building blocks for high-performance semiconducting polymers. The corresponding polymers derived from this compound are expected to have unique properties due to the specific electronic nature of this building block.
Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry offers exciting possibilities for this compound derivatives. The presence of the lactam group, with its hydrogen bond donor and acceptor sites, makes this molecule an excellent candidate for designing self-assembling systems. Through non-covalent interactions such as hydrogen bonding and π-π stacking, these molecules can be programmed to form well-ordered nanostructures like fibers, ribbons, and sheets.
These self-assembled structures could find applications in organic electronics, sensing, and catalysis. The ability to control the assembly of molecules on a substrate is crucial for the fabrication of high-performance electronic devices. The specific molecular design of this compound derivatives will be key to unlocking their full potential in the realm of supramolecular materials.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) framework of a molecule.
In ¹H NMR, the chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constant (J) of each proton signal reveal its electronic environment and proximity to other protons. For Thieno[2,3-c]pyridin-3(2H)-one, one would expect to observe distinct signals corresponding to the protons on the thiophene (B33073) ring, the pyridine (B92270) ring, and the methylene (B1212753) (CH₂) group adjacent to the carbonyl, as well as a signal for the N-H proton.
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, including quaternary carbons and the carbonyl carbon of the lactam ring, which are not visible in ¹H NMR. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding.
Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between protons and carbons, confirming the connectivity of the entire molecular structure. For instance, studies on related thieno[2,3-b]pyridine (B153569) carboxamide derivatives have utilized these 2D NMR techniques for unambiguous structural assignment.
Table 1: Representative ¹H and ¹³C NMR Data for Thienopyridine Derivatives Note: This data is for related derivatives and is presented to illustrate typical chemical shifts for this class of compounds.
| Compound | Technique | Solvent | Observed Chemical Shifts (δ in ppm) and Coupling Constants (J in Hz) | Reference |
|---|---|---|---|---|
| 3-Amino-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | ¹H NMR | DMSO-d₆ | 9.79 (s, 1H), 8.29 (s, 1H), 8.21 (dd, J = 3.8, 1.2 Hz, 1H), 7.84 (dd, J = 5.0, 1.1 Hz, 1H), 7.68 (dd, J = 9.1, 5.1 Hz, 2H), 7.26 (dd, J = 5.0, 3.7 Hz, 1H), 7.19 (t, J = 8.9 Hz, 2H), 6.76 (s, 2H) | nih.gov |
| 6-(5-Bromobenzofuran-2-yl)-2-((2-oxo-2-phenylethyl)thio)nicotinonitrile | ¹³C NMR | DMSO-d₆ | 37.1, 102.5, 103.1, 114.1, 116.2, 116.6, 119.0, 125.3, 128.5, 128.7, 129.3, 129.5, 133.1, 123.3, 136.0, 150.5, 154.0, 159.2, 159.6, 193.8 | mdpi.com |
Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS, ESI-TOF)
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often utilizing Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the compound's molecular formula by comparing the experimental mass to the calculated mass.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a powerful tool for analyzing reaction mixtures and confirming the molecular weight of the purified product.
For the related compound Thieno[2,3-c]pyridine (B153571), Gas Chromatography-Mass Spectrometry (GC-MS) data shows a top peak (molecular ion) at a mass-to-charge ratio (m/z) of 135, corresponding to its molecular weight. nih.govspectrabase.com HRMS analysis of derivatives provides precise mass values that confirm their elemental composition.
Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data
| Compound Derivative | Ionization Mode | Calculated Mass [M+H]⁺ (m/z) | Found Mass [M+H]⁺ (m/z) | Reference |
|---|---|---|---|---|
| 3-Amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | APCI | 454.0062 | 453.9976 | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber, cm⁻¹), which corresponds to the vibration of its bonds.
For this compound, the most prominent and diagnostic peaks in its IR spectrum would be a strong absorption band for the carbonyl (C=O) group of the lactam, typically appearing in the range of 1650-1690 cm⁻¹, and a peak corresponding to the N-H bond stretch, usually found between 3200-3400 cm⁻¹. The presence of these absorptions provides direct evidence for the pyridinone ring system. For example, IR analysis of a related thieno[2,3-c]pyrazole derivative showed a characteristic C=O absorption at 1670 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for Thienopyridine Derivatives
| Functional Group | Compound Context | Typical Absorption Range (cm⁻¹) | Reference Example |
|---|---|---|---|
| C=O (Carbonyl) | Thieno[2,3-c]pyrazole derivative | 1670 | researchgate.net |
| N-H (Amine) | Thieno[2,3-c]pyrazole derivative | 3220 | researchgate.net |
| C≡N (Nitrile) | 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile | 2118 | mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thus determine the exact positions of all atoms. This technique provides unequivocal proof of molecular connectivity and stereochemistry, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice.
Chromatographic Methods for Purification and Analysis (e.g., TLC, HPLC)
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds.
Thin-Layer Chromatography (TLC) is a quick and convenient method used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. By spotting a small amount of the reaction mixture on a silica gel plate and developing it in a suitable solvent, the separation of starting materials, intermediates, and products can be visualized.
High-Performance Liquid Chromatography (HPLC) is a more advanced technique used for the analysis and purification of compounds. Analytical HPLC can determine the purity of a sample with high accuracy, while preparative HPLC is used to separate and isolate the desired compound from a mixture in larger quantities, yielding a product of very high purity. The purity of thieno[3,2-c]pyridine (B143518) derivatives has been monitored by TLC on silica gel plates, and ESI-MS is often coupled with LC systems for robust analysis. rsc.org
Future Directions and Research Perspectives
Development of More Efficient and Sustainable Synthetic Methodologies
The future of synthesizing Thieno[2,3-c]pyridin-3(2H)-one and its analogs will undoubtedly focus on the principles of green chemistry, emphasizing efficiency and sustainability. Conventional synthetic methods often rely on harsh reaction conditions and the use of metal catalysts, which can be costly and environmentally detrimental. nih.govnih.gov A significant area of future research will be the development of metal-free synthetic strategies. nih.govnih.gov
Future research will also likely focus on:
Catalyst Development: Designing novel, non-metallic catalysts that can facilitate the key bond-forming reactions in the synthesis of the thieno[2,3-c]pyridine (B153571) core.
Flow Chemistry: Implementing continuous flow processes for the synthesis of these compounds, which can offer better control over reaction parameters, improved safety, and easier scalability.
Alternative Energy Sources: Investigating the use of microwave irradiation and sonication to accelerate reaction times and improve yields, while reducing energy consumption.
Exploration of Novel Reactivity Patterns and Chemical Transformations
A deeper understanding of the inherent reactivity of the this compound core is crucial for the development of new derivatives with unique properties. Future research will likely delve into previously unexplored chemical transformations of this scaffold.
One promising area is the further investigation of denitrogenative transformation reactions. This method has already proven effective for the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters. nih.govnih.gov Future work could explore the use of a wider range of nucleophiles in this reaction to generate a greater diversity of functionalized derivatives.
Furthermore, research into the functionalization of different positions on the bicyclic ring system will be critical. This includes:
C-H Activation: Developing selective C-H activation methods to directly introduce functional groups onto the thiophene (B33073) and pyridine (B92270) rings, avoiding the need for pre-functionalized starting materials.
Cycloaddition Reactions: Exploring the potential of the thieno[2,3-c]pyridine core to participate in various cycloaddition reactions to construct more complex polycyclic systems.
Ring-Opening and Rearrangement Reactions: Investigating novel ring-opening and rearrangement reactions to access unique heterocyclic scaffolds derived from the this compound framework.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these techniques will play a pivotal role in predicting the properties of new derivatives and guiding synthetic efforts. mdpi.comdrugbank.com
In silico molecular docking studies have already been employed to understand the binding modes of thieno[2,3-c]pyridine derivatives with biological targets such as Hsp90 and c-Src. mdpi.comdrugbank.com Future computational work will likely involve more sophisticated approaches, such as:
Density Functional Theory (DFT) Calculations: Utilizing DFT to gain insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. arabjchem.orgnih.gov This can help in understanding reaction mechanisms and predicting the outcomes of unexplored chemical transformations.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Employing QM/MM methods to model the interactions of these compounds within complex biological environments, such as enzyme active sites, providing a more accurate prediction of their biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to correlate the structural features of thieno[2,3-c]pyridine derivatives with their biological activities or material properties. nih.gov This will enable the rapid virtual screening of large compound libraries and the identification of promising candidates for synthesis and testing.
| Computational Method | Application in this compound Research | Predicted Outcomes |
|---|---|---|
| Molecular Docking | Predicting binding modes with biological targets (e.g., kinases) | Binding affinity, key interactions, potential for inhibition |
| DFT Calculations | Understanding electronic structure and reactivity | Reaction mechanisms, spectroscopic properties, frontier molecular orbitals |
| QM/MM Simulations | Modeling interactions in biological systems | More accurate binding free energies, dynamic behavior in active sites |
| QSAR Modeling | Correlating structure with activity/properties | Predicting the activity of virtual compounds, guiding lead optimization |
Expanding Applications in Niche Materials Science Areas
While the biological activity of thienopyridines has been a primary focus, their unique electronic and photophysical properties suggest significant potential in materials science. nih.gov The electron-rich nature of the thiophene ring combined with the electron-withdrawing character of the pyridine ring can be exploited to design novel organic materials.
Future research in this area will likely concentrate on:
Organic Electronics: Investigating the use of this compound derivatives as building blocks for organic semiconductors. nih.govsci-hub.se By tuning the electronic properties through chemical modification, it may be possible to develop materials with high charge carrier mobilities for applications in organic field-effect transistors (OFETs). rsc.orgresearchgate.net
Organic Light-Emitting Diodes (OLEDs): Exploring the potential of these compounds as emitters or host materials in OLEDs. scientific.netresearchgate.netbeilstein-journals.orgmdpi.com The inherent fluorescence of some thienopyridine derivatives could be harnessed to create efficient and stable blue emitters, which remain a challenge in OLED technology.
Sensors: Designing and synthesizing this compound-based molecules that can act as fluorescent or colorimetric sensors for the detection of specific ions or molecules.
| Application Area | Potential Role of this compound Derivatives | Key Properties to Optimize |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | As p-type or n-type organic semiconductors | Charge carrier mobility, stability, processability |
| Organic Light-Emitting Diodes (OLEDs) | As emitters, hosts, or charge transport materials | Luminescence quantum yield, color purity, device lifetime |
| Chemical Sensors | As fluorescent or colorimetric probes | Selectivity, sensitivity, response time |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize the process of chemical discovery. nih.gov For the this compound scaffold, AI and machine learning (ML) can accelerate research and development in several key areas. nih.gov
Future directions for the integration of AI and ML include:
Predictive Property Modeling: Training ML models on existing datasets of thienopyridine derivatives to predict various properties, such as biological activity, toxicity, and material characteristics. nih.govresearchgate.netupf.edu This can significantly reduce the need for extensive experimental screening.
De Novo Molecular Design: Utilizing generative AI models to design novel this compound derivatives with desired properties. These models can explore a vast chemical space and propose new structures that are likely to be active or have specific material functions.
Retrosynthesis Planning: Employing AI-powered retrosynthesis tools to devise efficient and novel synthetic routes to complex this compound targets. acs.orgphiladelphia.edu.jo These tools can analyze vast reaction databases and suggest optimal reaction pathways, saving chemists significant time and resources.
Automated Synthesis: Integrating AI-driven synthesis planning with robotic platforms to enable the automated synthesis of new thienopyridine derivatives. This would allow for high-throughput synthesis and testing, dramatically accelerating the discovery pipeline. nih.gov
The continued exploration of this compound and its derivatives holds immense promise. By embracing sustainable synthetic methodologies, exploring novel reactivity, leveraging the power of computational modeling, expanding into new material applications, and integrating artificial intelligence, the scientific community can unlock the full potential of this remarkable heterocyclic scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
